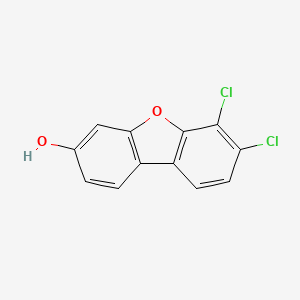

6,7-Dichloro-3-dibenzofuranol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

328896-40-8 |

|---|---|

Molekularformel |

C12H6Cl2O2 |

Molekulargewicht |

253.08 g/mol |

IUPAC-Name |

6,7-dichlorodibenzofuran-3-ol |

InChI |

InChI=1S/C12H6Cl2O2/c13-9-4-3-8-7-2-1-6(15)5-10(7)16-12(8)11(9)14/h1-5,15H |

InChI-Schlüssel |

KDDOMWMUWCVKBL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)OC3=C2C=CC(=C3Cl)Cl |

Kanonische SMILES |

C1=CC2=C(C=C1O)OC3=C2C=CC(=C3Cl)Cl |

Andere CAS-Nummern |

328896-40-8 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6,7 Dichloro 3 Dibenzofuranol and Its Derivatives

Regioselective Functionalization of the Dibenzofuran (B1670420) Core

Achieving the specific 6,7-dichloro-3-hydroxy substitution pattern on the dibenzofuran scaffold necessitates highly regioselective reactions. The inherent reactivity of the dibenzofuran ring, which typically favors electrophilic substitution at positions 2, 8, 3, and 7, makes direct synthesis challenging. scispace.com Therefore, strategic functionalization is paramount.

Direct Halogenation Strategies for Chlorination at Positions 6 and 7

Direct electrophilic chlorination of the parent dibenzofuran molecule is generally not a viable route for synthesizing 6,7-dichloro-3-dibenzofuranol due to the directing effects of the fused ring system. Electrophilic attack preferentially occurs at the electron-rich positions. Studies on the chlorination of dibenzofuran (DBF) on various surfaces or in solution indicate a general preference for substitution at the 2, 3, 7, and 8 positions. scispace.comresearchgate.net The order of chlorination has been observed to follow a pattern where positions 6 and 9 are among the last to be substituted. scispace.com

To achieve chlorination at the 6 and 7 positions, a multi-step strategy is typically required. This would involve:

Synthesizing a dibenzofuran precursor with blocking groups at the more reactive positions (e.g., 2, 3, 8).

Performing the chlorination reaction, forcing the chlorine atoms to add at the desired 6 and 7 positions.

Removing the blocking groups to yield the 6,7-dichlorodibenzofuran intermediate.

Alternatively, the chlorine atoms can be introduced as part of one of the aromatic precursors before the final ring-closing reaction that forms the dibenzofuran core.

Ortho-Directed Metallation and Subsequent Electrophilic Quenching for Hydroxyl Group Introduction

Directed ortho-metalation (DoM) is a powerful strategy for introducing functional groups at a specific position adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, DoM can be employed to install the hydroxyl group at the C-3 position.

The general principle involves an aromatic substrate bearing a DMG, which is a functional group containing a heteroatom (e.g., -CONR₂, -OR, -NHCOR) that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination positions the strong base to selectively deprotonate the adjacent ortho-proton, creating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be quenched with a suitable electrophile.

For the introduction of a hydroxyl group at C-3, a plausible synthetic route would involve a 6,7-dichlorodibenzofuran intermediate bearing a DMG at the C-4 position.

Installation of DMG: A potent DMG, such as a pivalamide (B147659) or a carbamate, is installed at the C-4 position of the 6,7-dichlorodibenzofuran core.

Directed Lithiation: The substrate is treated with an alkyllithium base at low temperatures. The DMG directs the deprotonation exclusively to the C-3 position. uwindsor.ca

Electrophilic Quenching: The resulting C-3 lithiated species is treated with an oxygenating electrophile. Common reagents for this purpose include molecular oxygen followed by a reducing agent, or more reliably, boronic esters followed by oxidation (e.g., trimethyl borate (B1201080) followed by hydrogen peroxide).

Deprotection/Conversion: The DMG can then be removed or converted if necessary to yield the final this compound.

This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic substitution reactions. wikipedia.org

Sequential Ring Closure and Substitution Reactions

Constructing the dibenzofuran core through cyclization reactions is a primary strategy for synthesizing substituted derivatives. researchgate.net This approach allows for the incorporation of the desired chloro and hydroxyl (or a precursor) functionalities onto the aromatic starting materials before the formation of the central furan (B31954) ring.

Key ring-closure strategies include:

Intramolecular C-O Bond Formation: This is a common route involving the cyclization of a 2-hydroxybiphenyl derivative. researchgate.net For the target molecule, this would start with a biphenyl (B1667301) containing chlorine atoms at the positions that will become C-6 and C-7, a hydroxyl group precursor at C-3, and a leaving group (e.g., a halogen) opposite a hydroxyl group to facilitate the final ring closure. Palladium- or copper-catalyzed systems are often used to mediate this C-O bond formation. researchgate.net

Ullmann Condensation: A classic method that involves the copper-catalyzed coupling of halogenated aromatic precursors to form the dibenzofuran skeleton.

Grignard-Assisted Ring Closure: A patented method describes using Grignard reagents to enhance the reactivity of substrates in a coupling ring-closing reaction to obtain dibenzofuran derivatives, offering high selectivity and yield. google.com

These methods provide a convergent approach where the complex substitution pattern is built into simpler precursors before the final, often high-yielding, cyclization step.

Novel Catalytic Approaches in Dibenzofuranol Synthesis

Modern catalysis offers efficient, selective, and sustainable routes for the synthesis of complex molecules like dibenzofuranols. Transition metals, in particular, play a central role in forging the necessary carbon-carbon and carbon-oxygen bonds.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the biaryl backbone of dibenzofurans and for their subsequent functionalization. eie.grnih.gov

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is widely used to create the central C-C bond of the biphenyl core of dibenzofurans. eie.grresearchgate.net

Phenol-Directed C-H Activation/C-O Cyclization: A modern approach involves the palladium-catalyzed intramolecular cyclization of a diaryl ether or a 2-arylphenol. researchgate.net This method activates a C-H bond on one aromatic ring and couples it with the oxygen atom of a phenol (B47542) on the other ring, directly forming the furan ring in an atom-economical fashion. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are effective for intramolecular C-O bond formation, particularly in Ullmann-type reactions, to close the furan ring. researchgate.net

Iron-Catalyzed Cross-Coupling: Iron catalysis has emerged as a more economical and less toxic alternative to palladium for certain cross-coupling reactions. An iron-catalyzed route for synthesizing anilinodibenzofuranols has been developed, showcasing the potential of iron in forming C-N bonds on the dibenzofuran scaffold. researchgate.net This suggests potential applicability for C-O bond formation as well.

These catalytic methods provide access to a wide range of substituted dibenzofurans with high efficiency and functional group tolerance. researchgate.neteie.gr

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov Key applications in dibenzofuranol synthesis include:

Atom Economy: Reactions such as C-H activation/cyclization are highly atom-economical as they avoid the need for pre-functionalized starting materials (like halides or organometallics), reducing waste. researchgate.net

Solvent-Free and Aqueous Systems: The development of catalytic systems that operate without organic solvents or in water is a major goal. researchgate.net Copper-catalyzed transformations of ketone derivatives to benzofurans have been successfully performed in water. organic-chemistry.org One-pot, solvent-free syntheses of amidoalkyl dibenzofuranols have also been reported, significantly reducing solvent waste. researchgate.net

Use of Renewable Feedstocks and Catalysts: Research into synthesizing dibenzofurans from bioderived sources, such as cellulose (B213188) or lignin (B12514952), represents a move towards a more sustainable chemical industry. researchgate.netacs.org Additionally, developing catalysts based on abundant and non-toxic metals like iron aligns with green chemistry principles. researchgate.net

Energy Efficiency: Employing visible-light photoredox catalysis for C-O bond formation to create the dibenzofuran ring is an energy-efficient method that operates under mild conditions. researchgate.net

By integrating these principles, the synthesis of complex molecules like this compound can be achieved in a more sustainable and environmentally responsible manner.

Preparation of Diverse Derivatives from this compound

The derivatization of this compound is primarily achieved through reactions targeting its two main functional regions: the phenolic hydroxyl group at the C3 position and the carbon-hydrogen bonds on the aromatic rings. These modifications allow for the introduction of a wide array of functional groups and structural motifs, significantly altering the molecule's physicochemical properties.

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization through esterification and etherification, converting the phenol into more complex functional groups.

Esterification: The synthesis of ester derivatives from this compound can be accomplished using several standard methods. A widely used approach is the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is performed under mild, neutral conditions and is effective for coupling carboxylic acids to the phenolic hydroxyl group. rsc.org The reaction proceeds by activating the carboxylic acid with DCC, which is then attacked by DMAP to form a highly reactive acyl-pyridinium intermediate. This intermediate is subsequently displaced by the hydroxyl group of the dibenzofuranol to yield the desired ester. This method is particularly useful for sterically hindered substrates. rsc.orgacs.org Alternative reagents like TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) in the presence of a base like N-methylimidazole (NMI) can also be used for rapid esterification, even with hindered phenols. hmc.edu

Etherification: The Williamson ether synthesis is a fundamental and versatile method for preparing ether derivatives from phenols. byjus.com The reaction involves the deprotonation of the phenolic hydroxyl group on this compound with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. gordon.edu This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., an alkyl iodide or bromide) in an S(_N)2 reaction to form the corresponding ether. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. byjus.commasterorganicchemistry.com The reaction is a cornerstone for introducing alkyl chains or more complex side chains onto the dibenzofuran scaffold. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic Acid, DCC, DMAP, in an aprotic solvent (e.g., DCM) at room temperature. | Aryl Ester | rsc.org |

| Esterification | Carboxylic Acid, TCFH, NMI, in an aprotic solvent (e.g., MeCN). | Aryl Ester | hmc.edu |

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaOH), in a polar aprotic solvent (e.g., DMF, Acetone). | Aryl Ether | gordon.edumasterorganicchemistry.com |

C-H Functionalization and Carbon-Carbon Bond Formation Reactions

Directly forming new carbon-carbon bonds on the aromatic backbone of this compound is a powerful strategy for structural elaboration. Modern transition-metal-catalyzed C-H functionalization reactions provide an efficient means to achieve this, avoiding the need for pre-functionalized starting materials. researchgate.net

Palladium-catalyzed direct arylation is a prominent method for creating biaryl linkages. rsc.orgnih.gov In a typical reaction, a C-H bond on the dibenzofuran ring is activated by a palladium catalyst, which then couples with an aryl halide or triflate. ucc.ie The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.net For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) or nitrogen-containing ligands like quinoline (B57606) can effectively catalyze the intramolecular C-H arylation of diaryl ethers to form the dibenzofuran core itself, a principle that extends to the intermolecular functionalization of the pre-formed dibenzofuran. ucc.ieresearchgate.net These reactions typically require a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and are often performed at elevated temperatures in solvents like DMF, dioxane, or pivalic acid. organic-chemistry.org This approach allows for the introduction of various aryl and heteroaryl groups at specific positions on the dibenzofuran skeleton, guided by the electronic and steric properties of the substrate. acs.orgacs.org

| Reaction Type | Catalyst System | Typical Substrate | Product | Reference |

| Direct C-H Arylation | Pd(OAc)₂, Ligand (e.g., PPh₃, PCy₃·HBF₄, Quinoline), Base (e.g., Cs₂CO₃) | Aryl Halide | Aryl-substituted Dibenzofuran | nih.govucc.ieresearchgate.net |

| Intramolecular C-H Activation | Pd(OAc)₂, Oxidant (e.g., Air, Cu(OAc)₂) | Diaryl Ether | Dibenzofuran | researchgate.netuni-muenchen.de |

| Domino C-C Coupling/Cyclization | Pd(0) catalyst, Fe(III) catalyst | 2-Halo-phenol propargyl ether, Arylboronic acid | Fused Dibenzofuran | acs.org |

Introduction of Nitrogen-Containing Heterocycles via Click Chemistry or Related Protocols

Click chemistry offers a highly efficient and modular approach for attaching complex molecular appendages, such as nitrogen-containing heterocycles, to the this compound scaffold. wiley.com The most prominent click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.govmdpi.com

To utilize this methodology, this compound must first be functionalized with either an azide or an alkyne "handle." A terminal alkyne can be introduced via a two-step sequence starting from a formylated dibenzofuranol. The Corey-Fuchs reaction provides a reliable method to convert an aldehyde to a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction first transforms the aldehyde into a 1,1-dibromoolefin using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). jk-sci.com Subsequent treatment with a strong base like n-butyllithium (n-BuLi) results in elimination and metal-halogen exchange to yield the terminal alkyne derivative of this compound. researchgate.netresearchgate.net

Once the alkynyl-dibenzofuranol is prepared, it can be reacted with an azide-functionalized nitrogen heterocycle in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to furnish the desired 1,2,3-triazole-linked conjugate in high yield. organic-chemistry.orgresearchgate.net This strategy allows for the creation of a library of derivatives by coupling the common alkynyl-dibenzofuranol intermediate with a diverse range of heterocyclic azides.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Handle Installation | Corey-Fuchs Reaction | a) CBr₄, PPh₃, in DCM. b) n-BuLi, in THF at -78 °C to rt. | Alkynyl-dibenzofuranol | wikipedia.orgjk-sci.comresearchgate.net |

| 2. Click Reaction | CuAAC | Heterocyclic Azide, CuSO₄·5H₂O, Sodium Ascorbate, in a solvent mixture (e.g., t-BuOH/H₂O). | Triazole-linked Heterocycle | organic-chemistry.orgresearchgate.net |

Spectroscopic and Advanced Analytical Characterization of 6,7 Dichloro 3 Dibenzofuranol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 6,7-Dichloro-3-dibenzofuranol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom and their connectivity.

The ¹H NMR spectrum of this compound would display signals for the five aromatic protons and the single hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the furan (B31954) oxygen, as well as the electron-donating effect of the hydroxyl group. Protons on the chlorinated ring are expected to appear at a lower field (higher ppm) compared to those on the hydroxyl-substituted ring. The hydroxyl proton's signal can vary in position and may appear as a broad singlet.

The ¹³C NMR spectrum provides information on each of the 12 carbon atoms in the dibenzofuran (B1670420) skeleton. The chemical shifts are highly diagnostic; carbons bonded directly to chlorine atoms or the oxygen of the hydroxyl and furan groups will exhibit distinct downfield shifts. libretexts.org Quaternary carbons (those without attached protons) are also readily identified. nanalysis.com While specific experimental data for this compound is not widely published, predicted chemical shifts based on substituent effects on the dibenzofuran core provide a reliable reference for its identification.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects on the dibenzofuran scaffold. Actual experimental values may vary based on solvent and concentration.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.4-7.6 | ~112-115 |

| 2 | ~6.9-7.1 | ~115-118 |

| 3 (C-OH) | - | ~155-158 |

| 4 | ~7.7-7.9 | ~120-123 |

| 6 (C-Cl) | - | ~128-131 |

| 7 (C-Cl) | - | ~129-132 |

| 8 | ~7.5-7.7 | ~114-117 |

| 9 | ~8.0-8.2 | ~125-128 |

| 3-OH | Variable, ~5.0-6.0 | - |

Table is generated based on general principles of NMR spectroscopy and known substituent effects. libretexts.org

To definitively assign the signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. It would help establish the connectivity of protons on each of the benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide conformational details and further confirm assignments by showing spatial relationships, such as the proximity of H-4 to H-9. mdpi.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of this compound. slideshare.net

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z). uni-rostock.de For this compound (C₁₂H₆Cl₂O₂), HRMS can confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. nih.gov

The choice of ionization technique is critical for analyzing chlorinated compounds.

Electrospray Ionization (ESI): This soft ionization method is particularly suitable for polar molecules like phenols. In negative ion mode, ESI would likely generate a prominent deprotonated molecule [M-H]⁻. In positive ion mode, a protonated molecule [M+H]⁺ may be observed. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar compounds and can also be used for dibenzofuranols. It often produces [M+H]⁺ or [M-H]⁻ ions but can sometimes induce more fragmentation in the source than ESI. For chlorinated compounds, APCI can generate [M+Cl]⁻ adduct ions. nih.gov

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. A molecule with two chlorine atoms, like this compound, will exhibit a distinctive isotopic cluster for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. rsc.org

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. avantiresearch.comunc.edu The resulting fragmentation pattern is like a fingerprint for the molecule and is crucial for confirming the structure and differentiating between isomers.

For this compound, characteristic fragmentation pathways would include:

Sequential loss of chlorine atoms ([M-H-Cl]⁻, [M-H-2Cl]⁻).

Loss of a carbonyl group ([M-H-CO]⁻).

Cleavage of the furan ring.

The relative abundances of these fragments can help distinguish this compound from other dichlorodibenzofuranol isomers, as the positions of the chloro and hydroxyl groups influence the stability of the fragment ions. This ability to differentiate isomers is critical in environmental and biological analyses where multiple congeners may be present. nih.gov

Expected HRMS and MS/MS Fragments for C₁₂H₆Cl₂O₂

| Ion Type | Formula | Description | Ionization Mode |

| [M-H]⁻ | C₁₂H₅Cl₂O₂⁻ | Deprotonated Molecule | ESI Negative |

| [M+H]⁺ | C₁₂H₇Cl₂O₂⁺ | Protonated Molecule | ESI/APCI Positive |

| [M-H-Cl]⁻ | C₁₂H₅ClO₂⁻ | Loss of one Chlorine atom | MS/MS |

| [M-H-CO]⁻ | C₁₁H₅Cl₂O⁻ | Loss of Carbon Monoxide | MS/MS |

Table is generated based on common fragmentation patterns for chlorinated aromatic compounds.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and, most importantly, other positional isomers. copernicus.org The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): For GC analysis, the hydroxyl group of this compound typically requires derivatization (e.g., silylation) to increase its volatility and thermal stability. researchgate.net GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation of closely related isomers based on their boiling points and interactions with the capillary column's stationary phase. Different isomers of dichlorodibenzofuranols will exhibit unique retention times on a given GC column, allowing for their individual quantification and identification. nih.gov

The development of a robust chromatographic method is fundamental for assessing the purity of a synthesized standard of this compound and for accurately quantifying it in complex matrices. rsc.orgnih.gov

Advanced Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The development of effective chromatographic methods is fundamental to the accurate quantification and identification of this compound. Method development is a systematic process that involves optimizing various parameters to achieve the desired separation. lcms.czresearchgate.net

Gas Chromatography (GC):

For volatile and thermally stable compounds like chlorinated dibenzofurans, gas chromatography is a powerful analytical tool. researchgate.net The development of a GC method involves several critical steps, including the selection of an appropriate capillary column, carrier gas, and temperature program. researchgate.net

Column Selection: The choice of the stationary phase is crucial for achieving separation. For the analysis of chlorinated compounds, a low-polarity silarylene phase, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is often employed. cromlab-instruments.esthermofisher.com High-resolution gas chromatography (HRGC), which utilizes long, narrow-bore columns, is essential for separating complex mixtures of isomers, such as those found in dioxin and furan analysis. chromatographyonline.com

Carrier Gas: While helium is traditionally used, method translators can be employed to adapt methods to other carrier gases like hydrogen or nitrogen, which can offer advantages in terms of speed and cost. gcms.cz

Temperature Programming: A carefully controlled temperature ramp is necessary to ensure the efficient elution and separation of analytes. researchgate.net

Method translators are useful software tools that can expedite the process of modifying an existing GC method for different column dimensions or carrier gases by calculating new conditions that preserve the elution order of the analytes. gcms.cz

Liquid Chromatography (LC):

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are indispensable for the analysis of a wide range of compounds, including those that are not amenable to GC. chromatographyonline.com The development of an LC method is often a multi-step process that begins with screening various columns and mobile phases to find the optimal conditions for separation. americanpharmaceuticalreview.com

Column and Mobile Phase Screening: A common approach involves screening a set of columns with different selectivities (e.g., C18, phenyl-hexyl, polar embedded) and different organic modifiers in the mobile phase (e.g., acetonitrile, methanol) at various pH levels. americanpharmaceuticalreview.com The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. americanpharmaceuticalreview.com

Gradient Optimization: For complex samples, a gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve a good separation of all components within a reasonable analysis time. chromatographyonline.com

System Suitability: Once a method is developed, system suitability tests are performed to ensure the chromatographic system is performing adequately. This often involves injecting a standard solution multiple times to check for parameters like retention time repeatability and peak shape. ekb.eg

The table below summarizes key considerations in GC and LC method development for compounds like this compound.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Capillary column with a suitable stationary phase (e.g., low-polarity silarylene) | Reversed-phase columns (e.g., C18, phenyl-hexyl) are common |

| Mobile Phase | Inert carrier gas (e.g., helium, hydrogen, nitrogen) | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) |

| Temperature | Temperature programming is used to control elution | Column temperature is often controlled to ensure reproducibility |

| Detection | Mass spectrometry (MS), Electron Capture Detector (ECD) | Mass spectrometry (MS), Diode Array Detector (DAD) |

Hyphenated GC-MS and LC-MS/MS Systems for Comprehensive Analysis in Research Matrices

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of analytes in complex matrices.

GC-MS and GC-MS/MS:

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. cromlab-instruments.esthermofisher.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. For the analysis of chlorinated compounds like this compound, GC-MS provides high sensitivity and selectivity. cromlab-instruments.es

The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for analyzing trace levels of target compounds in complex environmental and biological samples. In MS/MS, a specific precursor ion is selected and fragmented to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and matrix interferences. eurl-pesticides.eu

Modern GC-MS/MS systems with short collision cells allow for faster analysis times without compromising separation efficiency, which is advantageous for high-throughput laboratories.

LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in many analytical laboratories due to its high sensitivity, selectivity, and applicability to a broad range of compounds. researchgate.netncsu.edu For non-volatile or thermally labile compounds that are not suitable for GC analysis, LC-MS/MS is the method of choice.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. bioanalysis-zone.com

Source Parameters: The settings of the ion source (e.g., nebulizer gas, heating gas, source temperature, and curtain gas) are critical for efficient ionization and desolvation of the analyte. bioanalysis-zone.com

Compound-Dependent Parameters: Parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) are optimized for each specific analyte to achieve maximum sensitivity. bioanalysis-zone.com

The following table outlines the typical workflow for GC-MS/MS and LC-MS/MS analysis.

| Stage | GC-MS/MS | LC-MS/MS |

| Sample Introduction | Injection into a heated port to volatilize the sample | Injection into the mobile phase stream |

| Separation | Separation based on volatility and interaction with the stationary phase in a capillary column | Separation based on polarity and interaction with the stationary phase in an HPLC or UHPLC column |

| Ionization | Typically electron ionization (EI) | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) |

| Mass Analysis | Tandem mass spectrometry (e.g., triple quadrupole) for precursor and product ion monitoring (MRM/SRM) | Tandem mass spectrometry (e.g., triple quadrupole, ion trap, Q-TOF) for precursor and product ion monitoring (MRM/SRM) |

| Detection | Electron multiplier | Electron multiplier or other sensitive detector |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state structure and conformational properties of molecules like this compound. tugraz.atmdpi.com

The process of X-ray crystallography involves several key steps:

Crystal Growth: A high-quality single crystal of the compound of interest is required.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded as it is rotated. libretexts.org

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data. tugraz.at

The solid-state structure of a molecule can significantly influence its physical properties. fiveable.me For a molecule like this compound, X-ray crystallography can reveal:

Molecular Conformation: The precise arrangement of the atoms in the molecule, including the planarity of the dibenzofuran ring system and the orientation of the chloro and hydroxyl substituents.

Intermolecular Interactions: The presence of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. rsc.org

Mechanistic Investigations of Chemical Transformations and Environmental Fate

Atmospheric Chemistry and Gas-Phase Reaction Mechanisms

OH-Radical Initiated Oxidation Pathways and Product Formation

The reaction with the hydroxyl radical (•OH) is anticipated to be a dominant transformation pathway for gas-phase 6,7-Dichloro-3-dibenzofuranol in the troposphere. regulations.gov The reaction mechanism for polychlorinated dibenzofurans (PCDFs) and related aromatic compounds typically involves the electrophilic addition of the •OH radical to the aromatic rings or, in the case of a phenol (B47542) like this compound, hydrogen abstraction from the hydroxyl group.

For PCDFs, the primary atmospheric degradation process is initiated by •OH radical addition, as H-atom abstraction is generally considered a minor pathway. nih.gov The addition of •OH leads to the formation of an unstable hydroxycyclohexadienyl-type radical adduct. In the presence of atmospheric oxygen (O₂), this adduct can undergo several reactions. Theoretical studies on similar PCDF structures suggest that these reactions can lead to the formation of substituted dibenzofuranols as the primary oxidation products. researchgate.net Subsequent reactions may involve the opening of the aromatic ring, leading to the formation of various oxygenated and fragmented products. The presence of two chlorine atoms deactivates the ring system to some extent, but the hydroxyl group acts as an activating group for electrophilic attack.

While specific kinetic data for this compound is scarce, the rate constants for related compounds illustrate the influence of chlorination on reactivity. The reaction rate constant generally decreases with an increasing degree of chlorination. nih.gov

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Dibenzofuran | 3.5 x 10⁻¹² | |

| 2,8-Dichlorodibenzofuran (B1206507) | 2.2 x 10⁻¹² | |

| 2,7-Dichlorodibenzo-p-dioxin | 4.4 x 10⁻¹² |

Photolytic Degradation Processes and Quantum Yield Determination

Direct photolysis, the degradation of a chemical through the absorption of solar radiation, is another potential removal pathway for atmospheric this compound. This process is contingent on the molecule's ability to absorb light within the actinic region of the solar spectrum (wavelengths >290 nm). csbsju.edu For PCDFs, photolysis can result in reductive dechlorination (the replacement of a chlorine atom with a hydrogen atom) or cleavage of the ether bond.

| Compound | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|

| Polychlorinated Dibenzofurans (general) | 10⁻⁵ - 10⁻² | Aqueous, at 313 nm | ias.ac.in |

| Pentachlorophenol (B1679276) (PCP) | 0.076 | Aqueous solution | |

| 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) | 0.128 | Aqueous solution |

Aerosol and Particle-Bound Reactions

Semi-volatile organic compounds (SVOCs) such as this compound can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. ohsu.edu This gas-particle partitioning is a critical factor influencing the compound's atmospheric fate. uri.edu The distribution between the two phases depends on the compound's vapor pressure, the ambient temperature, and the concentration and nature of atmospheric particles. researchgate.netresearchgate.net

Generally, the fraction of a PCDF congener in the particle phase increases with the degree of chlorination due to lower volatility. researchgate.net As a dichlorinated derivative, this compound is expected to be semi-volatile, with a significant fraction existing in the gas phase where it is susceptible to •OH radical attack. The portion adsorbed onto aerosols is largely shielded from gas-phase oxidants. uri.edu However, particle-bound compounds can still undergo photochemical reactions. nih.gov The rate of these heterogeneous reactions can be influenced by the composition of the aerosol. For instance, dark carbonaceous particles can absorb light and protect the adsorbed chemical from photolysis, whereas degradation may be more efficient on light-colored mineral particles. nih.gov

Aquatic and Soil Transformation Pathways

In aquatic and soil environments, the persistence of this compound is determined by its resistance to hydrolysis and its susceptibility to photochemical degradation in water.

Photochemical Reactions in Aqueous Environments

Aqueous photochemistry is a significant degradation pathway for PCDFs in sunlit surface waters. csbsju.edu This process can occur via two main mechanisms:

Direct Photolysis : The direct absorption of sunlight by the this compound molecule, leading to its degradation.

Indirect Photolysis : Degradation initiated by reactive species that are themselves photochemically generated in the water. These species include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.govrsc.org

Studies on various PCDF congeners have demonstrated that photodegradation is significantly enhanced in natural waters containing dissolved organic matter compared to pure water, underscoring the importance of indirect photolysis. csbsju.eduias.ac.in The primary transformation pathways identified for PCDFs in aqueous environments include:

Reductive Dechlorination : This is a major degradation pathway where a chlorine atom is replaced by a hydrogen atom. For this compound, this would lead to the formation of monochloro-dibenzofuranols. csbsju.edu

Ring Cleavage and Hydroxylation : Cleavage of the C-O-C ether bond in the furan (B31954) ring can occur, resulting in the formation of substituted dihydroxybiphenyls. Further hydroxylation of the aromatic rings is also a possible transformation. csbsju.edu Studies on the parent dibenzofuran compound showed it photolyzed to 2,2′-dihydroxybiphenyl. csbsju.edu

| Compound | Water Type | Rate Constant (k, d⁻¹) | Half-Life (t½, days) | Reference |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (T₄CDF) | Distilled Water/Acetonitrile | 0.11 ± 0.01 | 6.3 | csbsju.edu |

| Lake Water | 0.58 ± 0.05 | 1.2 | ||

| 2,3,4,7,8-Pentachlorodibenzofuran (P₅CDF) | Distilled Water/Acetonitrile | 0.015 ± 0.007 | 46.2 | csbsju.edu |

| Lake Water | 3.6 ± 0.3 | 0.2 |

Adsorption and Desorption Phenomena in Environmental Compartments

The environmental mobility and bioavailability of this compound, like other polychlorinated dibenzofurans (PCDFs), are significantly governed by its tendency to adsorb to soil and sediment particles. ecetoc.org When introduced into terrestrial or aquatic environments, organic compounds can be degraded, taken up by organisms, or transported. ecetoc.org The extent of these processes is largely controlled by the compound's propensity to sorb to and desorb from the solid phase. ecetoc.org

Sorption is influenced by the chemical properties of the compound and the characteristics of the environmental matrix. For hydrophobic compounds such as chlorinated dibenzofurans, sorption is often conceptualized as a partitioning process between the aqueous phase and the organic matter within soil or sediment. ecetoc.org This relationship is commonly described by the adsorption-desorption distribution coefficient (Kd), which is frequently normalized to the organic carbon (OC) content of the matrix to yield the KOC value. ecetoc.org However, sorption is more complex than simple partitioning with organic matter; other soil and sediment constituents like clays (B1170129) and sesquioxides can also serve as important sorbents. ecetoc.org The pH of the surrounding medium can also influence sorption by affecting the surface charge of soil components. europa.eu

Studies on analogous compounds provide insight into the expected behavior of this compound. For instance, research on a transformation product of chlorothalonil (B1668833) in various soils demonstrated that sorption can be relatively reversible. regulations.gov The strength of this interaction is quantified using the Freundlich Adsorption Coefficient (KF). In that study, KF values ranged from 2.3 to 8.1 L/kg, with organic carbon-normalized values (KFOC) between 130 and 325 L/kg. regulations.gov The desorption coefficients (KF-des) were found to be similar to the adsorption coefficients, indicating that the process was not subject to significant hysteresis. regulations.gov The presence of materials like charcoal or black carbon in soil, which can result from vegetation combustion, can markedly increase the sorption of organic contaminants, leading to greater sequestration and hysteresis. jaas.ac.cn

Table 1: Representative Adsorption and Desorption Coefficients for a Chlorinated Aromatic Compound in Various Soils (Note: Data is illustrative based on findings for a related compound, R613636, as specific data for this compound was not available in the reviewed sources. regulations.gov)

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Freundlich Adsorption Coefficient (KF) (L/kg) | Organic Carbon-Normalized Adsorption Coefficient (KFOC) (L/kg) | Freundlich Desorption Coefficient (KF-des) (L/kg) |

| Sandy Loam | 1.1 | 15 | 6.2 | 2.3 | 209 | 1.7 |

| Loam | 1.8 | 22 | 7.5 | 3.5 | 194 | 3.1 |

| Silt Loam | 2.5 | 18 | 6.8 | 8.1 | 324 | 8.3 |

| Clay Loam | 3.2 | 35 | 8.2 | 5.9 | 184 | 5.5 |

| Sandy Clay Loam | 0.4 | 28 | 7.9 | 2.8 | 700 | 2.2 |

Biotransformation Mechanisms in Model Systems

The biodegradation of chlorinated dibenzofurans is a critical process in their environmental fate. Both aerobic and anaerobic microorganisms have demonstrated the ability to transform these persistent compounds through various enzymatic pathways. researchgate.net

Under aerobic conditions, the initial step in the degradation of lightly chlorinated dibenzofurans is often an attack by oxygenase enzymes. researchgate.net A key enzyme system involves angular dioxygenases, which catalyze the insertion of two hydroxyl groups at the angular positions adjacent to the ether bridge, initiating the cleavage of the furan ring. nih.govnih.gov Bacteria such as Sphingomonas wittichii RW1 and Terrabacter sp. strain DBF63 are known to possess these angular dioxygenase systems. nih.govresearchgate.net Following dioxygenation, the unstable diol intermediate is further processed, often leading to the formation of chlorinated catechols and subsequent ring-cleavage products. nih.govasm.org

In addition to bacterial dioxygenases, other enzyme systems contribute to PCDF degradation. Cytochrome P450 monooxygenases can also metabolize these compounds. researchgate.netnih.gov White-rot fungi, such as Phanerochaete sordida and Phanerochaete chrysosporium, utilize extracellular ligninolytic enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to generate highly reactive radicals that can non-specifically attack and degrade a wide range of persistent pollutants, including PCDFs. asm.org Dehalogenase enzymes are also crucial, as they are capable of removing chlorine substituents, which is often a rate-limiting step in the complete mineralization of these compounds. researchgate.netnih.gov

Table 2: Key Enzyme Systems in the Microbial Degradation of Chlorinated Dibenzofurans

| Enzyme System | Function | Example Microorganisms |

| Angular Dioxygenase | Catalyzes dihydroxylation at the angular C4 and C4a positions, initiating ring cleavage. nih.govnih.gov | Sphingomonas wittichii, Terrabacter sp. nih.govresearchgate.net |

| Lignin Peroxidase (LiP) | Generates cation radicals via one-electron oxidation, leading to subsequent cleavage reactions. asm.org | Phanerochaete sordida, P. chrysosporium asm.org |

| Manganese Peroxidase (MnP) | Oxidizes Mn(II) to Mn(III), which acts as a diffusible oxidizer for various molecules. asm.org | Phanerochaete sordida asm.org |

| Cytochrome P450 | Catalyzes monooxygenation reactions, involved in the metabolic activation of aromatic hydrocarbons. researchgate.net | Found in various bacteria and fungi. |

| Dehalogenase | Removes chlorine atoms from the aromatic ring, a critical detoxification step. nih.gov | Found in both aerobic and anaerobic bacteria, including Dehalococcoides species. nih.govnih.gov |

The elucidation of metabolic pathways relies on the identification of intermediate products formed during the biotransformation of PCDFs. Studies on various chlorinated dibenzofuran congeners have revealed a common pattern of metabolite formation.

During aerobic degradation initiated by angular dioxygenases, the primary intermediates are often chlorinated trihydroxybiphenyls or chlorinated trihydroxydiphenyl ethers. nih.gov These compounds result from the initial enzymatic attack on the dibenzofuran structure. nih.gov For example, the degradation of 2,8-dichlorodibenzofuran (2,8-DCDF) can yield 5,5′-dichloro-2,2′,3-trihydroxybiphenyl. nih.gov

These hydroxylated intermediates are typically unstable and undergo further transformation. Subsequent enzymatic reactions, including those catalyzed by meta-cleavage dioxygenases, lead to the opening of the aromatic ring. nih.gov This process generates chlorinated catechols and other downstream metabolites. For instance, the degradation of 2,3-dichlorodibenzo-p-dioxin (B118189) by Terrabacter sp. DBF63 was shown to produce 4,5-dichlorocatechol (B118185). nih.gov Similarly, the fungus Phanerochaete sordida transformed various PCDDs and PCDFs into metabolites that included 4,5-dichlorocatechol and tetrachlorocatechol. asm.org In some pathways, metabolites such as 5-chlorosalicylic acid have been identified, indicating further oxidative degradation following ring cleavage. nih.gov The specific intermediates formed are highly dependent on the chlorine substitution pattern of the parent PCDF and the specific enzymes of the degrading microorganism. nih.gov

Table 3: Identified Metabolites from the Biotransformation of Various Chlorinated Dibenzofurans (CDFs) and Dioxins (CDDs)

| Parent Compound | Degrading Microorganism/Enzyme | Identified Metabolite(s) |

| 2-Chlorodibenzofuran (2-CDF) | Terrabacter sp. DBF63 (DFDO enzyme) | 5-Chlorosalicylic acid (5-CSA) nih.gov |

| 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) | Terrabacter sp. DBF63 | 4,5-Dichlorocatechol (4,5-DCC) nih.gov |

| 2,8-Dichlorodibenzofuran (2,8-DCDF) | Angular Dioxygenase (DFDO) | 5,5′-dichloro-2,2′,3-trihydroxybiphenyl nih.gov |

| Various PCDDs/PCDFs | Phanerochaete sordida | 4,5-Dichlorocatechol, Tetrachlorocatechol asm.org |

In anaerobic environments such as submerged sediments and certain soils, the primary biodegradation process for highly chlorinated compounds like PCDFs is reductive dechlorination. nih.govhelsinki.fi This process involves the sequential removal of chlorine atoms from the aromatic structure, with the chlorinated compound serving as a terminal electron acceptor in a microbial respiratory process known as dehalorespiration. researchgate.net

This transformation is mediated by specific anaerobic bacteria, most notably members of the genus Dehalococcoides. nih.govresearchgate.net These organisms are capable of transforming highly chlorinated dioxins and furans into lower chlorinated congeners. nih.gov The process is typically stepwise, where a chlorine atom is removed and replaced by a hydrogen atom. epa.gov Studies on related compounds like polychlorinated biphenyls (PCBs) have shown that dechlorination often occurs preferentially at the meta and para positions, leading to an accumulation of ortho-substituted congeners. epa.gov

Table 4: Conceptual Stepwise Reductive Dechlorination Pathway for a Polychlorinated Dibenzofuran

| Step | Starting Compound | Reaction | Product |

| 1 | Tetrachlorodibenzofuran | Reductive Dechlorination (removes one Cl) | Trichlorodibenzofuran |

| 2 | Trichlorodibenzofuran | Reductive Dechlorination (removes one Cl) | Dichlorodibenzofuran |

| 3 | Dichlorodibenzofuran | Reductive Dechlorination (removes one Cl) | Monochlorodibenzofuran |

| 4 | Monochlorodibenzofuran | Reductive Dechlorination (removes one Cl) | Dibenzofuran |

Computational Chemistry and Theoretical Modeling of 6,7 Dichloro 3 Dibenzofuranol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. mdpi.com The process of geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.comchemrxiv.org For 6,7-dichloro-3-dibenzofuranol, this would yield precise predictions of bond lengths, bond angles, and dihedral angles that define its stable conformation. semanticscholar.org Standard functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) or larger to achieve a balance of accuracy and computational cost for organic molecules. scielo.org.co

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. By confirming that all calculated frequencies are real (i.e., not imaginary), the optimized structure is verified as a true energy minimum. scielo.org.co These theoretical spectra are invaluable for interpreting experimental IR data. For instance, calculations on related chlorinated phenols and polychlorinated dibenzofurans have shown good agreement with experimental values, lending confidence to the predictive power of these methods. researchgate.netnih.gov

| Parameter Type | Parameter | Typical Calculated Value | Description |

|---|---|---|---|

| Bond Lengths | O-H | ~0.97 Å | Length of the hydroxyl bond. |

| C-O (hydroxyl) | ~1.36 Å | Bond between the phenolic oxygen and the furan (B31954) ring. | |

| C-Cl | ~1.74 Å | Length of the carbon-chlorine bonds. | |

| Bond Angles | C-O-H | ~109° | Angle of the hydroxyl group. |

| C-C-Cl | ~120° | Angle of the chlorine substituent on the benzene (B151609) ring. | |

| Vibrational Frequencies | O-H stretch | ~3600-3700 cm-1 | Stretching vibration of the hydroxyl group. |

| C-Cl stretch | ~700-850 cm-1 | Stretching vibration of the carbon-chlorine bonds. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor in reactions, making sites with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is the lowest-energy empty orbital and acts as an electron acceptor, with high LUMO density indicating sites prone to nucleophilic attack. youtube.com

For this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted ring and the oxygen atoms, which are electron-rich. The electron-withdrawing chlorine atoms would lower the energy of orbitals on their ring. The LUMO would likely be distributed across the fused aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. malayajournal.org Other reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative picture of the molecule's reactivity. malayajournal.orgresearchgate.net

| Reactivity Index | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. malayajournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the ease of modifying the electron cloud. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | A global measure of electrophilic character, indicating the energy stabilization upon accepting electrons. |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. acs.org This allows for the determination of reaction mechanisms, energy barriers (activation energies), and reaction enthalpies. For a given reaction, such as the atmospheric oxidation of this compound by a hydroxyl (•OH) radical, DFT can be used to calculate the energies of the reactants, products, and any intermediates. nih.govjst.go.jp

A crucial part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. rsc.org The TS structure represents the "point of no return" in a reaction, and the energy difference between the reactants and the TS defines the activation energy, which governs the reaction rate. Theoretical studies on the oxidation of related polychlorinated dibenzofurans (PCDFs) show that the reaction often proceeds via the addition of an •OH radical to the aromatic ring. By modeling these pathways, researchers can predict which reaction sites are most favorable (i.e., have the lowest activation energy) and identify the most likely transformation products. researchgate.net

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + •OH | 0 (Reference) |

| Transition State (TS) | Highest energy structure along the reaction path. | +ΔE‡ (Activation Energy) |

| Products | Hydroxylated radical adduct. | ΔErxn (Reaction Energy) |

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations provide a dynamic picture of how a molecule like this compound behaves in a condensed phase, such as in a solvent or a crystal.

The surrounding environment can significantly influence a molecule's shape and reactivity. MD simulations can model this compound in a box of explicit solvent molecules (e.g., water, methanol, or hexane) to study these effects. nih.gov The interactions between the solute and solvent affect the conformational preferences of the molecule. For example, in a polar protic solvent like water, the hydroxyl group of this compound would form hydrogen bonds with solvent molecules, influencing its orientation relative to the dibenzofuran (B1670420) ring system. In a nonpolar solvent, intramolecular forces and steric effects would play a more dominant role. These simulations can reveal which parts of the molecule are most exposed to the solvent and thus more accessible for reaction, providing a dynamic layer of understanding on top of the static picture from quantum calculations. researchgate.net

MD simulations can also be used to model the solid state, predicting how molecules of this compound would arrange themselves in a crystal lattice. Understanding crystal packing is crucial as it dictates material properties like solubility and melting point. The primary intermolecular forces governing the packing would include hydrogen bonding, π-π stacking, and halogen bonding.

The hydroxyl group is a strong hydrogen bond donor and acceptor, making it highly likely to form intermolecular hydrogen bonds with neighboring molecules, potentially creating chains or dimeric structures. jst.go.jpoup.com The planar, aromatic dibenzofuran core allows for favorable π-π stacking interactions. Furthermore, the chlorine atoms can act as weak Lewis bases, participating in halogen bonding (C-Cl···O) or other electrostatic interactions that stabilize the crystal structure. researchgate.net Analyzing these interactions through simulation helps to rationalize the macroscopic properties of the solid material.

| Interaction Type | Description | Atoms Involved | Typical Energy Range |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional electrostatic interaction. | -OH group (donor/acceptor) | 15-40 kJ/mol |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Dibenzofuran ring systems | 0-50 kJ/mol |

| Halogen Bonding | Directional interaction involving a halogen atom as an electrophilic region. | C-Cl with an electronegative atom (e.g., O) | 5-30 kJ/mol |

| Van der Waals Forces | Weak, non-specific attractive forces. | All atoms | < 5 kJ/mol |

Solvent Effects on Molecular Conformation and Reactivity

In Silico Prediction of Physico-chemical Parameters and Environmental Behavior

Computational chemistry and theoretical modeling are indispensable tools for predicting the physicochemical properties and environmental fate of chemical compounds like this compound. These in silico methods provide valuable insights where experimental data may be scarce, guiding assessments of environmental distribution and persistence.

Estimation of Partition Coefficients and Environmental Distribution

The environmental distribution of a chemical is largely governed by its partitioning behavior between different environmental compartments such as water, soil, and air. A key parameter for estimating this behavior is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). This value indicates a compound's hydrophobicity (lipophilicity). A higher log Kow value suggests a greater affinity for organic matter and lipids, indicating a tendency to sorb to soil, sediment, and bioaccumulate in organisms.

For this compound, a predicted log P value has been reported. chemsrc.com This value suggests that the compound is significantly hydrophobic.

Table 1: Predicted Physicochemical and Partitioning Parameters for this compound

| Parameter | Value | Implication |

|---|---|---|

| Molecular Formula | C₁₂H₆Cl₂O₂ chemsrc.comnih.gov | Provides the elemental composition. |

| Molecular Weight | 253.08 g/mol chemsrc.comnih.gov | Mass of one mole of the compound. |

Based on its high log P value, this compound is expected to exhibit low solubility in water and to strongly adsorb to organic matter in soil and sediments. Consequently, in aquatic environments, it would likely be concentrated in the sediment rather than the water column. Its hydrophobicity also suggests a potential for bioaccumulation in the fatty tissues of organisms, leading to biomagnification through the food web. The parent compound, dibenzofuran, is known to be soluble in nonpolar organic solvents and insoluble in water. wikipedia.org

Modeling of Atmospheric Residence Times and Degradation Rates

The persistence of a chemical in the atmosphere is determined by its residence time, which is influenced by its degradation rate. For many organic pollutants, the primary atmospheric degradation pathway is through reactions with hydroxyl (•OH) radicals, which are highly reactive and often referred to as the "detergent" of the troposphere. researchgate.netscience.gov

Theoretical studies on polychlorinated dibenzofurans (PCDFs) indicate that OH-initiated reactions are a crucial mechanism for their atmospheric removal. researchgate.net The reaction typically proceeds via the addition of the •OH radical to the aromatic ring. researchgate.net For PCDFs, computational models suggest that the primary oxidation products are substituted dibenzofuranols. researchgate.net

While specific rate constants for the reaction between this compound and •OH radicals are not readily found in the cited literature, general principles from studies on related compounds can be applied. Research indicates that the total rate constants of these addition reactions tend to decrease as the number of chlorine substituents on the dibenzofuran structure increases. researchgate.net

The atmospheric lifetime (τ) of a compound with respect to reaction with •OH radicals can be estimated if the rate constant (kOH) is known, using the average atmospheric concentration of •OH radicals.

Table 2: Contextual Atmospheric Lifetimes of Related Aromatic Compounds

| Compound | OH Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

|---|---|---|

| BDE-28 (a polybrominated diphenyl ether) | 1.79 × 10⁻¹² | 6.7 days |

| Fluorene | Not Specified | ~0.69 days |

| Indene | 1.04 × 10⁻¹⁰ | ~2.74 hours |

This table provides context from other aromatic compounds to illustrate the range of potential atmospheric lifetimes; specific modeled data for this compound was not available in the search results. researchgate.netscience.gov

Molecular and Cellular Interaction Studies Mechanistic Focus

Investigations into Ligand-Macromolecule Binding Affinity and Specificity

The interaction of 6,7-Dichloro-3-dibenzofuranol with key biological macromolecules is central to its mechanism of action at a molecular level. These interactions are primarily with metabolic enzymes and cellular receptors.

Characterization of Interactions with Enzyme Systems (e.g., P450 enzymes)

The metabolism of xenobiotics like this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for the biotransformation of a vast array of foreign compounds. nih.gov For polychlorinated dibenzofurans, the CYP1 family, particularly CYP1A1 and CYP1A2, are the principal enzymes involved in their metabolism. eaht.org This process is intricately linked to the activation of the Aryl Hydrocarbon Receptor (AhR). eaht.org

Table 1: Key Cytochrome P450 Enzymes in Xenobiotic Metabolism

| Enzyme Family | Key Isoforms | Primary Function/Relevance to Halogenated Aromatics |

|---|---|---|

| CYP1 | CYP1A1, CYP1A2, CYP1B1 | Metabolism of polycyclic and halogenated aromatic hydrocarbons. Expression is strongly induced by AhR agonists. eaht.org |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | Metabolize a wide range of drugs, but generally play a lesser role in the initial metabolism of PCDFs compared to CYP1 family. mdpi.com |

| CYP3 | CYP3A4 | Responsible for the metabolism of over 50% of clinical drugs. Can be involved in the metabolism of some xenobiotics. nih.govmedsafe.govt.nz |

Receptor Binding Profiling (e.g., aryl hydrocarbon receptor, if mechanistic)

The primary molecular target for this compound, like other dioxin-like compounds, is the aryl hydrocarbon receptor (AhR). eaht.org The AhR is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family of proteins. nih.gov In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90). nih.gov

Binding of a ligand, such as a PCDF, triggers a conformational change, leading to the translocation of the receptor complex into the nucleus. nih.govencyclopedia.pub In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). eaht.org This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. eaht.orgnih.govencyclopedia.pub

The toxic potency of different PCDFs generally correlates with their binding affinity for the AhR. eaht.org While a specific binding affinity (e.g., Kd or Ki) for this compound is not documented in the available literature, its planar, multi-ring chlorinated structure is characteristic of AhR agonists. medchemexpress.commedicinacomplementar.com.br The presence of chlorine atoms at positions 6 and 7 contributes to the planarity required for high-affinity binding, similar to the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Table 2: Aryl Hydrocarbon Receptor (AhR) Signaling Cascade

| Step | Location | Description | Key Proteins Involved |

|---|---|---|---|

| 1. Ligand Binding | Cytoplasm | A lipophilic ligand (e.g., this compound) diffuses into the cell and binds to the AhR. | AhR, Hsp90, Ligand |

| 2. Nuclear Translocation | Cytoplasm to Nucleus | The ligand-bound AhR complex moves into the nucleus. nih.gov | AhR complex |

| 3. Heterodimerization | Nucleus | AhR dissociates from chaperones and forms a heterodimer with ARNT. eaht.org | AhR, ARNT |

| 4. DNA Binding | Nucleus | The AhR-ARNT complex binds to Dioxin-Responsive Elements (DREs) on the DNA. eaht.org | AhR-ARNT, DNA (DREs) |

| 5. Gene Transcription | Nucleus | Recruitment of co-activators and initiation of transcription for target genes (e.g., CYP1A1). encyclopedia.pub | RNA Polymerase, Co-activators |

DNA and Protein Interaction Assays

Direct interaction of this compound with DNA is not the primary mechanism of its toxicity. Instead, interactions are typically mediated by its metabolites. As discussed, metabolism by CYP450 enzymes can generate reactive intermediates, such as epoxides or quinones. These electrophilic metabolites can form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA and proteins. nih.gov The formation of DNA adducts is a critical event in chemical carcinogenesis, as it can lead to mutations if not repaired.

Specific assays to detect DNA or protein adducts formed by this compound have not been reported. However, such interactions are a known consequence of the metabolic activation of many polycyclic aromatic hydrocarbons and their halogenated derivatives.

Mechanistic Analysis of Cellular Process Perturbations

Beyond direct macromolecular binding, the compound can interfere with fundamental cellular processes, including energy production and membrane function.

Mitochondrial Function Modulation and Bioenergetic Pathway Analysis

Mitochondria are potential targets for toxic xenobiotics due to their central role in cellular bioenergetics and apoptosis. nih.gov Lipophilic compounds can accumulate in the lipid-rich mitochondrial membranes, potentially disrupting their structure and function. nih.gov

Potential mechanisms of mitochondrial toxicity include:

Inhibition of the Electron Transport Chain (ETC): Some environmental toxins are known to inhibit specific complexes of the ETC, disrupting oxidative phosphorylation and ATP synthesis. For instance, the pesticide rotenone (B1679576) is a potent inhibitor of Complex I. nih.gov

Uncoupling of Oxidative Phosphorylation: Uncouplers dissipate the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis, leading to energy waste as heat.

Induction of Mitochondrial Permeability Transition (MPT): This involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the loss of membrane potential, swelling, and release of pro-apoptotic factors.

While no studies have specifically investigated the effect of this compound on mitochondrial function, its classification as a halogenated aromatic hydrocarbon suggests it could perturb mitochondrial bioenergetics, a common feature of many environmental contaminants. bmglabtech.com

Membrane Permeability and Transport System Modulation

The ability of a compound to enter a cell is the first step in its biological activity. For a lipophilic molecule like this compound, the primary mechanism of cellular uptake is expected to be passive diffusion across the plasma membrane. The rate of diffusion is governed by its physicochemical properties, such as its lipophilicity (logP), size, and the concentration gradient across the membrane. chemrxiv.org

There is no evidence to suggest that this compound is a substrate for specific active transport systems. Its uptake is more likely to be an energy-independent process, driven by partitioning from the extracellular medium into the lipid bilayer of the cell membrane. nih.gov

Intracellular Signaling Cascade Investigations

While specific investigations detailing the full intracellular signaling cascade initiated by this compound are not extensively documented in public literature, studies on the broader class of halogenated dibenzofuranols provide significant insights into its likely mechanisms. A primary target for halogenated aromatic hydrocarbons, including chlorinated dibenzofurans, is the Aryl Hydrocarbon Receptor (AhR). The binding of ligands like halogenated dibenzofurans to AhR is a known trigger for a cascade of cellular events.

Furthermore, research into related dibenzo[b,d]furan structures has identified them as potential inhibitors of key signaling enzymes. nih.gov For instance, certain dibenzo[b,d]furan derivatives have been shown to be potent inhibitors of Pim kinases, which are crucial regulators of cell proliferation and survival. nih.gov Inhibition of such kinases represents a direct modulation of intracellular signaling pathways. nih.gov The cytotoxicity observed with some chlorinated aromatic compounds is also linked to their interaction with and transformation of cellular components like proteins. nih.gov

Structure-Mechanism Relationships for Halogenated Dibenzofuranols

The biological and toxicological activity of dibenzofuranols is profoundly influenced by their molecular structure, particularly the pattern of halogenation and the presence of the hydroxyl group. The study of these structure-mechanism and structure-activity relationships (SAR) is crucial for understanding their interactions. nih.govrsc.org

Influence of Chlorination Pattern on Molecular Recognition and Binding

The number and position of chlorine atoms on the dibenzofuran (B1670420) scaffold are critical modulators of biological activity. eurochlor.org The introduction of chlorine can enhance, diminish, or be an absolute requirement for the biological effects observed. eurochlor.org The specific chlorination pattern dictates the molecule's shape, electronic properties, and lipophilicity, which in turn governs its ability to fit into and interact with biological targets like receptors and enzymes.

The properties of polychlorinated dibenzofurans (PCDFs) are strongly dependent on their specific chlorination patterns. researchgate.net For example, in silico studies on potential thyroid hormone disruptors identified 2,6,7,8-Tetrachloro-3-Dibenzofuranol as a binder to relevant receptors, while other structurally similar chlorinated compounds were classified as non-binders, highlighting the specificity conferred by the substitution pattern. amazonaws.com The toxicity of byproducts from water chlorination is also directly related to the nature of the resulting chlorinated organic compounds. nih.gov

Table 1: Influence of Substitution on Dibenzofuran Activity This table is based on findings for classes of compounds and specific derivatives.

| Compound Class/Derivative | Key Structural Feature | Observed Interaction/Activity | Source |

|---|---|---|---|

| Halogenated Dibenzofuranols | Varying chlorine/bromine patterns | Act as modulators of biological activity; known to bind the Aryl Hydrocarbon Receptor (AhR). | eurochlor.org |

| 2,6,7,8-Tetrachloro-3-Dibenzofuranol | Specific tetrachloro substitution | Identified as a "binder" in studies of potential thyroid hormone disruptors. | amazonaws.com |

| Brominated Benzofurans | Presence of bromine substituent | Increased cytotoxicity compared to non-brominated precursors in some studies. | researchgate.net |

Role of the Hydroxyl Group in Mediating Specific Interactions

The hydroxyl (-OH) group is a pivotal functional group in mediating the interactions of dibenzofuranols with biological molecules. Its ability to participate in hydrogen bonding is a primary mechanism through which it anchors the molecule to a target site, such as the active site of an enzyme or a ligand-binding pocket of a receptor. nih.gov

Comparative Analysis of Dibenzo[b,d]furanol Derivatives with Varying Substituent Patterns

A comparative analysis of various dibenzo[b,d]furanol derivatives underscores the principle that even small changes in substituent patterns can lead to significant differences in biological activity. nih.govrsc.org

Research on a series of dibenzo[b,d]furan-1H-1,2,4-triazole derivatives revealed that the nature of the substituent at the 4-position of the triazole ring was critical for cytotoxic activity. nih.gov The presence of a benzyl, 4-bromophenacyl, or naphthylacyl group was found to be crucial for promoting this activity against several tumor cell lines. nih.gov One derivative, compound 19 in the study, which featured a specific substitution, showed selective and potent activity against leukemia and breast carcinoma cell lines. nih.gov This demonstrates that bulky and aromatic substituents, in addition to halogens, can confer high and specific bioactivity. nih.gov

Similarly, studies on other benzofuran (B130515) derivatives have shown that the introduction of a bromine atom can increase cytotoxicity. researchgate.net This highlights that while the core dibenzofuranol structure provides a scaffold, the specific type and placement of various functional groups ultimately fine-tune its interaction with biological systems.

Table 2: Comparative Cytotoxic Activity of Dibenzo[b,d]furan-1H-1,2,4-triazole Derivatives This interactive table summarizes findings from a study on derivatives to illustrate structure-activity relationships. nih.gov IC50 values are in μM.

| Compound ID (from source) | Key Substituent | Activity Against Leukemia (HL-60) | Activity Against Breast Carcinoma (MCF-7) |

|---|---|---|---|

| Compound 19 | Undisclosed specific substituent | 0.80 | 1.76 |

| Compound 28 | Undisclosed specific substituent | <3.50 | <3.50 |

Advanced Materials Science Applications and Optoelectronic Properties

Utilization of Dibenzo[b,d]furanol Derivatives in Polymer Chemistry

Dibenzofuran (B1670420) derivatives are integrated into polymer structures either as monomers, forming part of the polymer backbone, or as additives to enhance the properties of existing polymer matrices. dataintelo.com Their incorporation is known to impart superior thermal stability and mechanical strength to the resulting materials, making them suitable for demanding applications in the electronics, automotive, and aerospace industries. dataintelo.com

Dibenzo[b,d]furanol derivatives, including chlorinated variants, can serve as key monomers in the synthesis of high-performance polymers such as poly(arylene ether)s (PAEs). nasa.gov The synthesis of PAEs often involves a nucleophilic aromatic substitution reaction where an activated aromatic dihalide reacts with the alkali metal salt of an aromatic bisphenol in a polar, aprotic solvent. nasa.govresearchgate.net In this context, dihydroxylated dibenzofuran derivatives can act as the bisphenol component. The rigid dibenzofuran unit in the polymer backbone contributes to a high glass transition temperature (Tg) and enhanced thermal stability. researchgate.netrsc.org